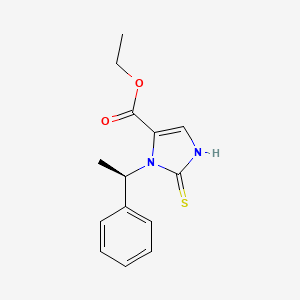

Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate

Description

Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate (CAS: 84711-26-2) is a chiral imidazole derivative characterized by a thioxo (C=S) group at position 2 and an (R)-1-phenylethyl substituent at position 3 of the imidazole ring. Its molecular formula is C₁₄H₁₆N₂O₂S, with a molecular weight of 276.35 g/mol . Key physical properties include a boiling point of 386.8 ± 52.0 °C, density of 1.26 ± 0.1 g/cm³, and a pKa of 10.83 ± 0.70, reflecting moderate lipophilicity (XLogP3: 2.96) . Industrially, it is used as a raw material in large-scale production, particularly in synthesizing pharmaceuticals like etomidate derivatives .

Properties

IUPAC Name |

ethyl 3-[(1R)-1-phenylethyl]-2-sulfanylidene-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-3-18-13(17)12-9-15-14(19)16(12)10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,15,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUAOABMVSHWSB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=S)N1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CNC(=S)N1[C@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005010 | |

| Record name | Ethyl 1-(1-phenylethyl)-2-sulfanyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84711-26-2 | |

| Record name | Ethyl 2,3-dihydro-3-[(1R)-1-phenylethyl]-2-thioxo-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84711-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084711262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-(1-phenylethyl)-2-sulfanyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

The synthesis of Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate follows a multi-step protocol that prioritizes stereochemical integrity and functional group compatibility. The primary route involves two critical stages: (1) intermediate formation via carbamate synthesis and (2) cyclization to construct the imidazole core.

Intermediate Synthesis: Carbamate Formation

The reaction begins with (R)-1-phenylethylamine, a chiral primary amine, which undergoes a nucleophilic acyl substitution with ethyl chloroformate. This step is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Triethylamine (TEA) is added as a base to neutralize HCl byproducts. The resulting intermediate, (R)-ethyl N-(1-phenylethyl)carbamate, is isolated via aqueous workup and characterized by $$ ^1H $$-NMR (δ 1.25 ppm for ethyl CH₃, δ 4.15 ppm for OCH₂).

Cyclization with Thiourea

The carbamate intermediate is subsequently treated with thiourea in ethanol or methanol under reflux conditions (78–85°C for ethanol, 64–65°C for methanol). Cyclization proceeds via nucleophilic attack of the thiourea sulfur at the carbonyl carbon, followed by intramolecular dehydration to form the imidazole ring. The reaction is monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1), with the product exhibiting an $$ R_f $$ of ~0.5.

Table 1: Key Reaction Parameters for Cyclization

| Parameter | Condition |

|---|---|

| Solvent | Ethanol or methanol |

| Temperature | 78–85°C (ethanol), 64–65°C (methanol) |

| Reaction Time | 12–24 hours |

| Catalyst | None (thermal activation) |

| Yield (Theoretical) | 45–60% (isolated) |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

To enhance efficiency and scalability, industrial synthesis employs continuous flow reactors. These systems mitigate thermal gradients and improve mass transfer, critical for maintaining stereoselectivity during carbamate formation. A tubular reactor configuration with a residence time of 10–15 minutes at 50°C achieves >90% conversion of (R)-1-phenylethylamine.

Purification Techniques

Crude product purification involves sequential steps:

- Recrystallization : The cyclized product is recrystallized from a hot ethanol/water mixture (3:1), yielding colorless crystals with >98% purity.

- Column Chromatography : For higher purity requirements, silica gel chromatography with ethyl acetate/hexane (1:2) eluent removes residual thiourea and byproducts.

Table 2: Industrial Process Metrics

| Metric | Value |

|---|---|

| Batch Size | 50–100 kg |

| Cycle Time | 48–72 hours |

| Overall Yield | 40–55% |

| Purity (HPLC) | ≥99% |

Analytical Validation and Quality Control

Spectroscopic Characterization

Challenges and Optimization Strategies

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies suggest that microwave irradiation (100 W, 100°C) reduces cyclization time to 2–4 hours with comparable yields (50–55%). This method remains experimental but shows promise for high-throughput applications.

Enzymatic Resolution

Racemic mixtures of the intermediate carbamate can be resolved using lipase enzymes (e.g., Candida antarctica Lipase B), achieving enantiomeric excess (ee) >99%. This approach is costly but viable for niche pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds.

Scientific Research Applications

Ethyl ®-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl ®-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, particularly those involved in the central nervous system. It acts by binding to these targets and altering their function, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to four analogs (Table 1), highlighting variations in substituents, functional groups, and stereochemistry:

Table 1: Structural and Physical Comparison

*Estimated based on trityl group’s contribution to lipophilicity.

Key Observations:

Thioxo vs.

Substituent Effects :

- The (R)-1-phenylethyl group confers chirality and aromaticity, influencing stereoselective interactions in pharmaceutical contexts .

- Trityl-protected analogs (e.g., C₂₇H₂₆N₂O₂) exhibit significantly higher molecular weight and lipophilicity (LogP ~5.0), limiting aqueous solubility .

- Nitroimidazole derivatives (e.g., C₁₄H₁₅N₃O₃) prioritize synthetic versatility but may introduce metabolic instability due to the nitro group .

Stereochemical Influence

The (R)-configuration in the target compound is critical for specific biological interactions. For example, in , the (−)-1-phenylethyl substituent (S-configuration) in compound 18 showed distinct receptor-binding behavior compared to its enantiomer, underscoring the importance of chirality in drug design .

Thioxo vs. Oxo Reactivity

The thioxo group’s lower electronegativity (vs. oxo) reduces hydrogen-bond donor capacity, which may decrease binding affinity to polar targets but improve metabolic stability. This trade-off is pivotal in industrial applications where longevity under storage or processing conditions is essential .

Biological Activity

Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate, with the CAS number 84711-26-2, is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring and a thioxo group, contributing to its distinctive chemical behavior. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2S |

| Molecular Weight | 276.35 g/mol |

| Density | 1.26 g/cm³ |

| Boiling Point | 386.8 °C |

| Flash Point | 187.7 °C |

This compound is known to interact with specific molecular targets in the body, particularly in the central nervous system. It modulates the activity of certain enzymes and receptors, leading to various physiological effects. Research indicates that the compound may induce apoptosis in cancer cells by altering the expression levels of apoptotic proteins such as Bax and Bcl-2 .

Antitumor Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antitumor activity. For example, one study reported that a related compound showed outstanding antiproliferative activity against various cancer cell lines, outperforming established chemotherapeutic agents like 5-fluorouracil (5-FU) and methotrexate (MTX) . The selectivity index indicated that normal cells demonstrated a much higher tolerance to these compounds compared to tumor cells.

The following table summarizes the cytotoxicity data for selected imidazole derivatives:

| Compound | IC50 (µM) | Selective Index |

|---|---|---|

| Compound 4f | 3.24 | 23–46 |

| 5-FU | 74.69 | - |

| MTX | 42.88 | - |

Case Study: In vitro studies revealed that treatment with compound 4f resulted in a 68.2% apoptosis rate in HeLa cells after 24 hours, significantly higher than the 39.6% rate induced by 5-FU .

Mechanisms of Apoptosis Induction

The mechanism by which this compound induces apoptosis involves:

- Increased Expression of Pro-apoptotic Proteins: The compound enhances the expression of Bax.

- Decreased Expression of Anti-apoptotic Proteins: It reduces Bcl-2 levels.

- Activation of Caspases: Notably, caspase-3 expression increased significantly post-treatment, indicating the activation of apoptotic pathways .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate?

Answer:

The compound can be synthesized via cyclocondensation reactions using substituted α-bromo ketones and thiourea derivatives. For example:

- Route 1: React 2-bromo-1-(1-phenylethyl)ketone with ethyl thiocarbamate under basic conditions (e.g., KOH/ethanol) to form the imidazole core. Yield optimization (52–67%) is achievable by controlling reaction time (24–48 hrs) and temperature (80–100°C) .

- Route 2: Use microwave-assisted synthesis to reduce reaction time while maintaining stereochemical integrity. Comparable yields (50–60%) have been reported for structurally similar imidazoles .

Key Analytical Validation: - Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1).

- Confirm purity via NP-HPLC (retention time ~6–10 min for analogous compounds) and IR spectroscopy (characteristic peaks: 1658 cm⁻¹ for C=O, 3115 cm⁻¹ for N-H) .

Basic: How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the compound’s structure?

Answer:

SC-XRD using SHELXL (v.2018/3) is the gold standard for structural elucidation:

- Procedure: Crystallize the compound in a solvent system (e.g., ethanol/dichloromethane), collect data at 90 K, and refine using SHELXL’s least-squares algorithms.

- Key Parameters:

- Address twinning or disorder using SHELXD for structure solution and OLEX2 for visualization .

Advanced: How can vibrational circular dichroism (VCD) resolve stereochemical ambiguities in this compound?

Answer:

VCD coupled with DFT calculations (e.g., B3LYP/6-31G*) provides unambiguous stereochemical assignment:

- Workflow:

- For analogous chiral imidazoles, VCD successfully distinguished (R)- and (S)-enantiomers with >95% confidence .

Advanced: How do diastereomeric impurities impact biological activity evaluation?

Answer:

Diastereomers (e.g., from incomplete stereochemical control during synthesis) can exhibit divergent binding affinities:

- Example: Co-crystallization studies of related inhibitors with TDO2 revealed that only the (R)-configured enantiomer binds to the active site, while the (S)-form shows no activity .

Mitigation Strategies: - Use chiral HPLC (Chiralpak IA column, hexane/ethanol 90:10) to separate diastereomers.

- Validate purity via ¹H-NMR (diastereotopic proton splitting at δ 4.5–5.0 ppm) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Based on analogs like propyl 3-(1-phenylethyl)imidazole-4-carboxylate:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Storage: Keep in a desiccator at 4°C under inert gas (N₂/Ar).

- First Aid: For skin contact, wash with soap/water; if inhaled, move to fresh air and consult a physician .

Advanced: How can computational modeling predict the compound’s physicochemical properties?

Answer:

- Solubility: Use COSMO-RS (via Turbomole) to calculate logS (predicted ~-3.5 in water).

- LogP: Estimate via ChemAxon (experimental logP ~2.8 for similar imidazoles).

- Reactivity: DFT (M06-2X/cc-pVTZ) predicts electrophilic susceptibility at the thioxo group (Fukui indices >0.5) .

Advanced: How does stereochemistry influence supramolecular packing in crystals?

Answer:

The (R)-configuration directs packing via C-H···π interactions (2.8–3.0 Å) between the phenyl group and imidazole core. This stabilizes the lattice and impacts melting point (mp ~190–210°C for enantiopure samples vs. depressed mp for racemates) .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Answer:

- Case Study: Discrepancies in IDO1 inhibition IC₅₀ values (µM vs. nM ranges) were traced to assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant human IDO1 and 100 µM L-tryptophan .

- Statistical Validation: Apply Grubbs’ test to identify outliers in replicate experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.